Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)
Brand Name: Vulcanchem
CAS No.: 197579-08-1
VCID: VC0178527
InChI: InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1
SMILES: CCC=CC=CC1CC1C=O
Molecular Formula: C10H14O
Molecular Weight: 150.22 g/mol

Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)

CAS No.: 197579-08-1

Main Products

VCID: VC0178527

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) - 197579-08-1

CAS No. 197579-08-1
Product Name Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
IUPAC Name (1S,2S)-2-[(1E,3Z)-hexa-1,3-dienyl]cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C10H14O/c1-2-3-4-5-6-9-7-10(9)8-11/h3-6,8-10H,2,7H2,1H3/b4-3-,6-5+/t9-,10-/m1/s1
Standard InChIKey GVUBFZQUXOQYAR-HCXXOREESA-N
Isomeric SMILES CC/C=C\C=C\[C@@H]1C[C@@H]1C=O
SMILES CCC=CC=CC1CC1C=O
Canonical SMILES CCC=CC=CC1CC1C=O
Synonyms Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)
PubChem Compound 11804942
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator